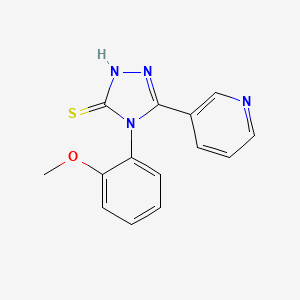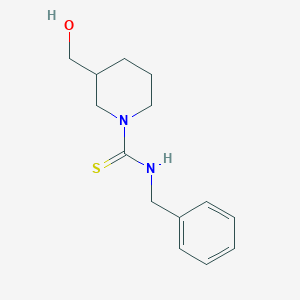![molecular formula C31H34N2O5 B14947157 4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B14947157.png)
4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple methoxy groups and an isoquinoline moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy groups, and the final coupling with the benzamide moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium on carbon.
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Benzamide Moiety: The final step involves coupling the isoquinoline derivative with the benzamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and isoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-fluorobenzamide
Uniqueness
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide is unique due to its specific combination of methoxy groups, isoquinoline moiety, and benzamide structure. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C31H34N2O5 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
4-tert-butyl-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide |
InChI |
InChI=1S/C31H34N2O5/c1-31(2,3)22-10-8-19(9-11-22)30(34)33-24-18-29(38-7)27(36-5)16-21(24)14-25-23-17-28(37-6)26(35-4)15-20(23)12-13-32-25/h8-13,15-18H,14H2,1-7H3,(H,33,34) |
InChI 键 |
YINGVIZIXNHTOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B14947079.png)
![12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14947081.png)
![2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B14947083.png)
![N-[(4-tert-butylphenyl)methyl]-4-phenoxybenzamide](/img/structure/B14947089.png)
![1-[3-(3-Benzyl-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947093.png)

![1-(2-chlorobenzyl)-3'-ethyl-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947103.png)

![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947126.png)
![2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14947128.png)
![3-Butyl-1,5-dinitro-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14947130.png)
![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-4(3H)-quinazolinone](/img/structure/B14947138.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14947164.png)
![1-Allyl-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947168.png)
